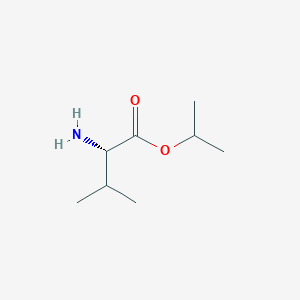

propan-2-yl (2S)-2-amino-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl (2S)-2-amino-3-methylbutanoate is an organic compound with a complex structure that includes an amino group and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-amino-3-methylbutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitro compounds.

Reduction: Conversion to alcohols.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

Overview : Propan-2-yl (2S)-2-amino-3-methylbutanoate is primarily utilized as a chiral auxiliary in asymmetric synthesis. Its chiral center allows it to influence the stereochemical outcomes of reactions, making it invaluable for producing enantiomerically pure compounds.

Mechanism of Action : The compound stabilizes transition states during chemical reactions, favoring the formation of one enantiomer over another. This property is crucial in synthesizing biologically active compounds where chirality significantly affects efficacy and safety.

Case Studies :

- Synthesis of Pharmaceuticals : In the synthesis of various drugs, including those targeting specific receptors or enzymes, the use of this compound has been documented to enhance yields and selectivity .

Pharmaceutical Chemistry

Role in Drug Development : The compound plays a significant role in the pharmaceutical industry, particularly in the development of new therapeutic agents. Its ability to serve as a chiral building block facilitates the design of drugs with improved pharmacological profiles.

Applications :

- Anticancer Agents : Research indicates that derivatives of this compound have been tested for cytotoxicity against various cancer cell lines, including CCRF-CEM leukemia cells. These studies show promising results in terms of potency and selectivity .

- Neuroprotective Agents : Investigations into its derivatives have also highlighted potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

Biochemical Research

Protein Engineering : this compound is used in protein engineering to create modified proteins with enhanced stability and activity. Its incorporation into peptides can lead to improved interactions with biological targets.

Enzyme Studies : The compound has been employed in studies aimed at understanding enzyme mechanisms and kinetics. By modifying substrates with this amino acid derivative, researchers can gain insights into enzyme specificity and catalytic efficiency .

Mécanisme D'action

The mechanism of action of propan-2-yl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propan-2-yl (2S)-2-amino-3-phenylbutanoate: Similar structure but with a phenyl group instead of a methyl group.

Propan-2-yl (2S)-2-amino-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group.

Uniqueness

Propan-2-yl (2S)-2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Activité Biologique

Propan-2-yl (2S)-2-amino-3-methylbutanoate, also known as isopropyl 2-amino-3-methylbutanoate, is an amino acid derivative with notable biological activities. This compound has garnered interest in various fields, including organic synthesis, pharmacology, and metabolic studies. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 143.20 g/mol

- CAS Number : 66854-99-7

The compound features a propan-2-yl group attached to the amino acid backbone of 2-amino-3-methylbutanoic acid, enhancing its solubility and stability in aqueous solutions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical pathways. The compound's mechanism of action includes:

- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with neurotransmitter receptors could influence physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

- Metabolic Regulation : It plays a role in modulating metabolic pathways, particularly those involving branched-chain amino acids (BCAAs), which are critical for energy production and muscle metabolism .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Reports indicate low toxicity levels when administered in controlled doses. However, further studies are necessary to establish comprehensive safety data across different populations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

This compound can be compared with other amino acid derivatives to highlight its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride | 13518-40-6 | Similar structure; used as a building block in drug synthesis. |

| tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | 69320-89-4 | Features an additional methyl group; potential use in metabolic studies. |

| (S)-tert-butyl 3-amino-4-methylpentanoate hydrochloride | 213475-52-6 | Related structure; may exhibit different biological activities. |

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJLNXZGOBJOFF-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.